molecular formula C12H16O3 B8360437 3'-(iso-Butyl)-2',4'-dihydroxyacetophenone

3'-(iso-Butyl)-2',4'-dihydroxyacetophenone

Cat. No. B8360437
M. Wt: 208.25 g/mol
InChI Key: HSAFBDJQKZPBCU-UHFFFAOYSA-N
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Patent
US04777299

Procedure details

1,3-Dimethoxy-2-(iso-butyl)benzene (11.3 g) was dissolved in acetic acid (250 ml) and 48% hydrobromic acid (150 ml). The resultant solution was heated to reflux for 2 days, cooled, and ether and water added. The ether layer was washed with brine (2×), dried over sodium sulfate, filtered and evaporated to dryness. The concentrate was chromatographed by HPLC (column eluted with a gradient of 1 to 10% ethyl acetate in hexane) to yield 3.87 g of the title product.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9]C)[C:4]=1[CH2:11][CH:12]([CH3:14])[CH3:13].[CH3:15][CH2:16][O:17]CC.O>C(O)(=O)C.Br>[CH2:11]([C:4]1[C:5]([OH:9])=[C:6]([C:16](=[O:17])[CH3:15])[CH:7]=[CH:8][C:3]=1[OH:2])[CH:12]([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)CC(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
The ether layer was washed with brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The concentrate was chromatographed by HPLC (column
WASH
Type
WASH
Details
eluted with a gradient of 1 to 10% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C=1C(=C(C=CC1O)C(C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.87 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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